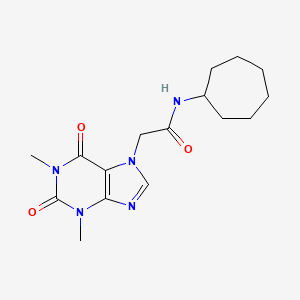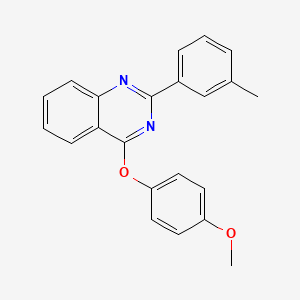![molecular formula C13H15N3OS B5789350 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide](/img/structure/B5789350.png)
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is a compound that has gained significant attention in recent years due to its potential applications in scientific research. This compound is a derivative of 1,3,4-thiadiazole, a class of heterocyclic compounds that has been extensively studied for their biological activities. The unique chemical structure of this compound makes it a promising candidate for various research applications.
Wirkmechanismus
The mechanism of action of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide is not fully understood. However, studies have suggested that it may act by inhibiting the activity of certain enzymes that are involved in cell proliferation and survival. It may also induce apoptosis in cancer cells by activating certain signaling pathways.
Biochemical and Physiological Effects:
Studies have shown that this compound has a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes such as carbonic anhydrase, which is involved in the regulation of pH in the body. It has also been shown to have anti-inflammatory properties and can reduce the production of inflammatory cytokines.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide in lab experiments is its potent anti-cancer properties. It is also relatively easy to synthesize and can be produced in large quantities. However, one of the limitations is that its mechanism of action is not fully understood, which makes it difficult to optimize its use in experiments.
Zukünftige Richtungen
There are several future directions for research on 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide. One area of interest is in the development of new anti-cancer therapies based on this compound. Another area of research is in the investigation of its potential use in the treatment of other diseases such as inflammatory disorders. Additionally, further studies are needed to understand its mechanism of action and optimize its use in lab experiments.
Synthesemethoden
The synthesis of 2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide involves the reaction of 4-methylbenzenesulfonyl hydrazide with ethyl acrylate in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with 2-bromo-2-methylpropionyl chloride to yield the final product. The synthesis method is relatively simple and can be easily scaled up for larger production.
Wissenschaftliche Forschungsanwendungen
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide has been studied for its potential applications in various scientific research fields. One of the most promising areas of research is in the field of cancer treatment. Studies have shown that this compound has potent anti-cancer properties and can induce apoptosis in cancer cells. It has also been shown to inhibit the growth of tumor cells in vitro and in vivo.
Eigenschaften
IUPAC Name |
2-methyl-N-[5-(4-methylphenyl)-1,3,4-thiadiazol-2-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3OS/c1-8(2)11(17)14-13-16-15-12(18-13)10-6-4-9(3)5-7-10/h4-8H,1-3H3,(H,14,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKAHIGDBBQVCSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN=C(S2)NC(=O)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(1,3-benzodioxol-5-ylmethylene)amino]-2-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5789269.png)

![1-{[(4-methylphenyl)thio]acetyl}-4-(2-pyridinyl)piperazine](/img/structure/B5789279.png)
![4-{[(4-methylbenzyl)thio]acetyl}morpholine](/img/structure/B5789281.png)
![3-[(3-methoxybenzyl)thio]-4-methyl-5-(2-methylphenyl)-4H-1,2,4-triazole](/img/structure/B5789288.png)
![4-{2-[(cinnamoylamino)acetyl]carbonohydrazonoyl}-2-methoxyphenyl thiophene-2-carboxylate](/img/structure/B5789300.png)

![2-[8,9-dimethyl-2-(3-pyridinyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl]-N,N-dimethylethanamine](/img/structure/B5789315.png)
![1-(1-cyclopropyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-{[4-methyl-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}ethanone](/img/structure/B5789333.png)


![1-[(4-fluorobenzyl)oxy]-2-(2-nitrovinyl)benzene](/img/structure/B5789368.png)

